molecular formula C22H22N2O5 B8361506 benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate

benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate

Cat. No.: B8361506
M. Wt: 394.4 g/mol
InChI Key: MFSAVFQBIAXKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development

Preparation Methods

The synthesis of benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate involves multiple steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions.

    Attachment of the Cyclopropane Ring: The cyclopropane ring is introduced through cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene.

    Benzyloxycarbonyl Protection: The benzyloxycarbonyl (Cbz) group is introduced as a protecting group for the amine functionality.

Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

benzyl N-[1-[(6-methoxy-4-oxo-1H-quinolin-7-yl)oxymethyl]cyclopropyl]carbamate

InChI

InChI=1S/C22H22N2O5/c1-27-19-11-16-17(23-10-7-18(16)25)12-20(19)29-14-22(8-9-22)24-21(26)28-13-15-5-3-2-4-6-15/h2-7,10-12H,8-9,13-14H2,1H3,(H,23,25)(H,24,26)

InChI Key

MFSAVFQBIAXKOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3(CC3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.